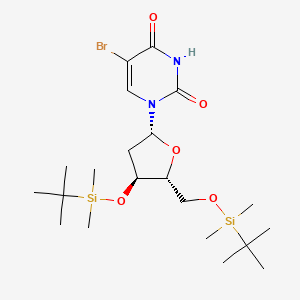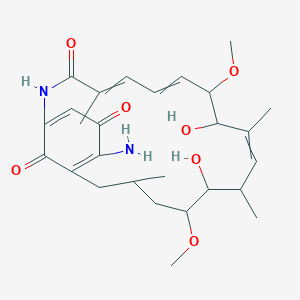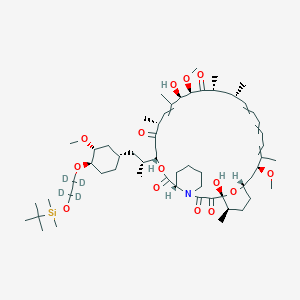![molecular formula C₈H₁₀O₅ B1141282 [6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one CAS No. 131149-15-0](/img/no-structure.png)
[6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one” is a chemical compound with the molecular formula C8H10O5 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular weight of this compound is 186.16 . The IUPAC name is (6S,7S)-7-hydroxy-6-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one . The canonical SMILES representation is COC1C(C2C(=CC(=O)O2)CO1)O .Physical And Chemical Properties Analysis
This compound appears as a light yellow solid . It has a melting point of 113-115ºC . It is sparingly soluble in chloroform and slightly soluble in ethyl acetate .Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one involves the conversion of a starting material to an intermediate, which is then further converted to the final product through a series of reactions.", "Starting Materials": [ "4-methoxy-2-methyl-2H-pyran-3-carboxylic acid", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methoxy-2-methyl-2H-pyran-3-carboxylic acid to 4-methoxy-2-methyl-2H-pyran-3-carboxylic acid methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Conversion of 4-methoxy-2-methyl-2H-pyran-3-carboxylic acid methyl ester to 4-methoxy-2-methyl-2H-pyran-3-carboxylic acid methyl ester acetate using acetic anhydride and pyridine as a catalyst.", "Step 3: Conversion of 4-methoxy-2-methyl-2H-pyran-3-carboxylic acid methyl ester acetate to 7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one using sodium hydroxide and water as a solvent.", "Step 4: Conversion of 7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one to [6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one using hydrochloric acid and sodium chloride as a catalyst.", "Step 5: Conversion of [6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one to the final product using sodium bicarbonate and ethyl acetate as a solvent." ] } | |
CAS RN |
131149-15-0 |
Molecular Formula |
C₈H₁₀O₅ |
Molecular Weight |
186.16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)





